17-Oxoandrost-5-en-3-yl Hydrogen Sulfate (DHEA-S): A Technical Monograph on Biological Function and Therapeutic Utility
17-Oxoandrost-5-en-3-yl Hydrogen Sulfate (DHEA-S): A Technical Monograph on Biological Function and Therapeutic Utility
[1][2]
Executive Summary
17-Oxoandrost-5-en-3-yl hydrogen sulfate , widely known as Dehydroepiandrosterone Sulfate (DHEA-S) , is the most abundant circulating steroid hormone in the human body.[1][2] Unlike its lipophilic precursor DHEA, the sulfated moiety at the C3 position renders this molecule hydrophilic, extending its half-life to 10–20 hours and creating a stable circulating reservoir.
For decades, DHEA-S was dismissed as a metabolic waste product.[1][2] Modern research has redefined it as a critical neurosteroid and intracrine precursor . It functions through two distinct modalities:[3][4][5][6][7][8]
-
The Reservoir Effect: It is desulfated locally in peripheral tissues (intracrinology) to generate active androgens and estrogens.
-
Direct Pleiotropic Signaling: It acts as a non-genomic modulator of membrane receptors (GABA-A, Sigma-1, TrkA) and nuclear receptors (PPAR
), influencing neuroprotection, immunomodulation, and endothelial homeostasis.[2]
This guide dissects these mechanisms for researchers in drug discovery, providing validated experimental workflows for its study.
Chemical & Physical Profile
| Property | Specification |
| Systematic Name | 17-Oxoandrost-5-en-3 |
| Common Name | DHEA Sulfate (DHEA-S), Prasterone Sulfate |
| Formula | C |
| Molecular Weight | 368.49 g/mol (Free Acid) |
| Solubility | Water-soluble (unlike DHEA); soluble in methanol |
| pKa | ~ -3.0 (Sulfate group is fully ionized at physiological pH) |
| Circulating Conc. | 1–10 |
Biosynthesis & The "Reservoir" System
The biological utility of DHEA-S is governed by the SULT2A1/STS Cycle .[1] The adrenal zona reticularis synthesizes DHEA-S, which circulates bound to albumin.[2] It cannot passively cross cell membranes efficiently due to its charge; it requires Organic Anion Transport Polypeptides (OATPs).[2]
Once inside target cells, it enters the Intracrine Pathway :
-
SULT2A1 (Sulfotransferase): Converts DHEA
DHEA-S (Inactivation/Storage).[1][2] -
STS (Steroid Sulfatase): Converts DHEA-S
DHEA (Activation).[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
This allows tissues (brain, breast, prostate) to synthesize potent sex steroids locally without elevating systemic testosterone/estradiol levels.[2]
Visualization: The Intracrine Metabolic Pathway
Figure 1: The reversible sulfation pathway acts as a gating mechanism, controlling the availability of DHEA for conversion into active sex steroids within peripheral tissues.
Mechanisms of Action: Direct Signaling
Beyond its role as a precursor, DHEA-S exhibits intrinsic biological activity, particularly in the Central Nervous System (CNS) and immune system.[2][9] It acts primarily as a Neurosteroid and Immunomodulator .
Receptor Targets & Affinities[1][2]
| Receptor / Target | Action | Effect |
| GABA-A Receptor | Non-competitive Antagonist | Reduces Cl⁻ influx; increases neuronal excitability; counteracts sedative steroids (e.g., allopregnanolone).[1][2] |
| Sigma-1 Receptor ( | Agonist | Potentiates NMDA signaling; promotes neuroplasticity; exerts antidepressant/anxiolytic effects.[1][2] |
| NMDA Receptor | Positive Modulator | Increases Ca²⁺ influx (via |
| TrkA / p75NTR | Ligand (Micromolar) | Mimics Nerve Growth Factor (NGF); prevents apoptosis in sensory neurons.[2][10] |
| PPAR | Activator | Regulates lipid metabolism; induces peroxisome proliferation (rodents > humans).[1][2] |
| Endothelial GPCR | Agonist | Specific membrane receptor coupled to G |
Signaling Network Visualization[1][2]
Figure 2: DHEA-S exerts pleiotropic effects via membrane-bound receptors, distinct from the genomic actions of its downstream metabolites.[1][2]
Biological Functions
Neurobiology & Cognition
DHEA-S is synthesized de novo in the brain (neurosteroid).[1][2]
-
Cognitive Enhancement: By potentiating NMDA receptors via Sigma-1 activation, DHEA-S facilitates hippocampal Long-Term Potentiation (LTP), the cellular basis of memory.[1][2]
-
Neuroprotection: It mitigates cortisol-induced neurotoxicity.[1][2] High cortisol/DHEA-S ratios are biomarkers for depression and neurodegeneration.[1][2]
-
Neurite Outgrowth: Interaction with TrkA receptors promotes axonal growth, mimicking NGF.[2]
Immunomodulation
DHEA-S counters the immunosuppressive effects of glucocorticoids (Cortisol).[1][2]
-
Th1/Th2 Shift: Up-regulates IL-2 and IFN-
(Th1 response) while suppressing IL-6 and IL-10 (Th2 response).[1][2] -
Mechanism: Inhibits NF-
B nuclear translocation, reducing pro-inflammatory cytokine cascades.[1][2] -
Clinical Relevance: Levels are often depleted in systemic lupus erythematosus (SLE) and sepsis; supplementation may restore immune competence in the elderly (immunosenescence).
Cardiovascular & Metabolic Health[1][2]
-
Endothelial Function: Direct activation of endothelial GPCRs stimulates Nitric Oxide (NO) release, promoting vasodilation and inhibiting platelet aggregation.
-
Metabolic Syndrome: DHEA-S activation of PPAR
increases fatty acid -oxidation.[1][2] Low serum DHEA-S is an independent predictor of cardiovascular mortality and insulin resistance.[1]
Experimental Protocols
Quantification: LC-MS/MS (Gold Standard)
Immunoassays for DHEA-S suffer from cross-reactivity.[1][2][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for accurate quantification in research.[1][2][11]
Methodology:
-
Sample Type: Serum, Plasma, or Tissue Homogenate.[2]
-
Extraction (Protein Precipitation):
-
LC Conditions:
-
MS/MS Detection (ESI Negative Mode):
In Vitro Cell Culture Dosing
Critical Warning: DHEA-S is hydrophilic and does not cross membranes as easily as DHEA.[1][2]
-
Transporters: Ensure your cell line expresses OATP transporters (e.g., OATP1A2, OATP2B1) if intracellular effects are being studied.[2]
-
Desulfation: If the cell line expresses Steroid Sulfatase (STS), DHEA-S will be converted to DHEA.[2] To study only DHEA-S effects, treat cells with an STS inhibitor (e.g., STX64 / Irosustat 1
M) to prevent conversion.[2] -
Vehicle: Dissolve DHEA-S in water or media directly (up to mM range).[1][2] Avoid DMSO if possible to minimize solvent effects, though it is compatible.[2]
Drug Development Perspectives
Therapeutic Potential[1][2][13][14]
-
Adrenal Insufficiency: Approved for replacement therapy to improve quality of life and libido.
-
Fertility: Used in IVF protocols to improve ovarian reserve (mechanism: increasing intrafollicular androgens via reservoir effect).[2]
-
Neuropsychiatry: Potential orphan indication for negative symptoms of schizophrenia (Sigma-1 agonism).[1][2]
Challenges
-
Bioavailability: Oral DHEA-S is hydrolyzed in the gut acid/bacteria to DHEA.[1] Parenteral or transmucosal delivery is required to maintain the sulfated form intact.
-
Doping Control: DHEA-S is on the WADA prohibited list (Anabolic Agents).[1][2] Drug candidates must account for potential abuse liability.[1][2]
References
-
Majewska, M. D., et al. (1990).[2] "Dehydroepiandrosterone sulfate (DHEAS) regulates GABA-A receptors."[1][2][10] Neuroscience Letters. Link
-
Maurice, T., et al. (1999).[2] "DHEA-S and Sigma-1 Receptors in Neuroprotection."[1][2] Brain Research Reviews. Link
-
Lazaridis, I., et al. (2011).[2][9][12] "Neurosteroid dehydroepiandrosterone interacts with nerve growth factor (NGF) receptors, preventing neuronal apoptosis."[2][9][12] PLOS Biology.[1][2] Link
-
Liu, D., & Dillon, J. S. (2002).[2] "Dehydroepiandrosterone activates endothelial cell nitric-oxide synthase by a specific plasma membrane receptor coupled to Galpha(i2,3)."[1][2] Journal of Biological Chemistry. Link
-
Mueller, J. W., et al. (2015).[2] "The Regulation of Steroid Action by Sulfation and Desulfation." Endocrine Reviews. Link
-
Büttler, R. M., et al. (2013).[2][13] "Comparison of ID-LC-MS/MS and Immunoassays for DHEA-S." Clinica Chimica Acta. Link
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